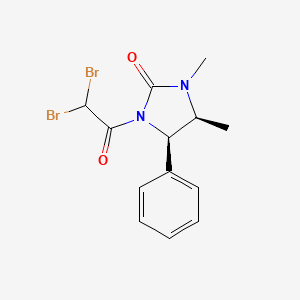
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- is a synthetic organic compound that belongs to the class of imidazolidinones. These compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific configuration (4S,5R) indicates the stereochemistry of the molecule, which can significantly influence its chemical properties and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds.
Introduction of the Dibromoacetyl Group: This step involves the reaction of the imidazolidinone intermediate with dibromoacetyl chloride under controlled conditions.
Stereoselective Synthesis: Ensuring the correct (4S,5R) configuration may require the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help optimize the process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.
Reduction: Reduction reactions could target the carbonyl group or the dibromoacetyl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromine atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted imidazolidinones.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Drug Development: Investigated for its potential therapeutic properties.
Medicine
Antimicrobial Activity: Studied for its ability to inhibit the growth of bacteria or fungi.
Anti-inflammatory Properties: Potential use in treating inflammatory conditions.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用機序
The mechanism of action of 2-Imidazolidinone, 1-(dibromoacetyl)-3,4-dimethyl-5-phenyl-, (4S,5R)- involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
DNA/RNA: Interaction with genetic material to influence gene expression.
類似化合物との比較
Similar Compounds
2-Imidazolidinone, 1-acetyl-3,4-dimethyl-5-phenyl-: Lacks the dibromoacetyl group.
2-Imidazolidinone, 1-(chloroacetyl)-3,4-dimethyl-5-phenyl-: Contains a chloroacetyl group instead of dibromoacetyl.
Uniqueness
Dibromoacetyl Group: The presence of the dibromoacetyl group imparts unique reactivity and potential biological activity.
Stereochemistry: The (4S,5R) configuration may result in specific interactions with biological targets, distinguishing it from other stereoisomers.
特性
CAS番号 |
389119-16-8 |
|---|---|
分子式 |
C13H14Br2N2O2 |
分子量 |
390.07 g/mol |
IUPAC名 |
(4S,5R)-1-(2,2-dibromoacetyl)-3,4-dimethyl-5-phenylimidazolidin-2-one |
InChI |
InChI=1S/C13H14Br2N2O2/c1-8-10(9-6-4-3-5-7-9)17(12(18)11(14)15)13(19)16(8)2/h3-8,10-11H,1-2H3/t8-,10-/m0/s1 |
InChIキー |
XWWFYRJHKYUOGU-WPRPVWTQSA-N |
異性体SMILES |
C[C@H]1[C@H](N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
正規SMILES |
CC1C(N(C(=O)N1C)C(=O)C(Br)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


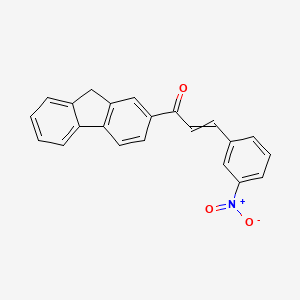
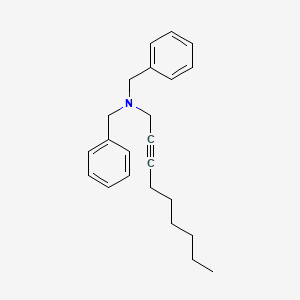
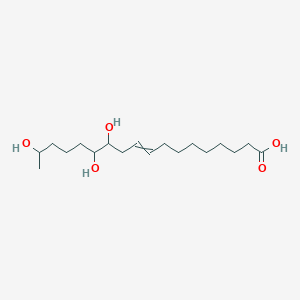
![4-{[4-(Dimethylamino)phenyl]disulfanyl}benzaldehyde](/img/structure/B14256215.png)
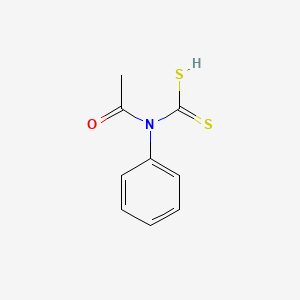

![N-benzyl-4-[4-(4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14256229.png)
![1-[11-(Trichlorosilyl)undecyl]-1H-pyrrole](/img/structure/B14256235.png)
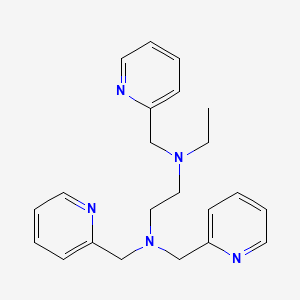
![7H-Pyrazino[2,1-B][1,3]thiazepine](/img/structure/B14256249.png)


![Thiazolo[2,3-c]-1,2,4-triazole, 5,6-dihydro-3-(2-methoxyphenyl)-](/img/structure/B14256268.png)
![7-oxabicyclo[4.1.0]heptane-1-carboxylic Acid](/img/structure/B14256275.png)
